molecular formula C7H7O B12655295 3-Methoxyphenyl CAS No. 18815-11-7

3-Methoxyphenyl

Cat. No.: B12655295
CAS No.: 18815-11-7
M. Wt: 107.13 g/mol
InChI Key: JIQNWFBLYKVZFY-UHFFFAOYSA-N
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Description

3-Methoxyphenyl, also known as 3-Methoxyphenylboronic acid, is an organic compound with the molecular formula C7H9BO3. It is a derivative of phenylboronic acid where a methoxy group is substituted at the third position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxyphenylboronic acid can be synthesized through several methods. One common method involves the reaction of 3-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction .

Industrial Production Methods

In industrial settings, 3-Methoxyphenylboronic acid is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves the use of catalysts and automated systems to monitor and adjust the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxyphenylboronic acid is unique due to the position of the methoxy group, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific biaryl compounds .

Properties

CAS No.

18815-11-7

Molecular Formula

C7H7O

Molecular Weight

107.13 g/mol

InChI

InChI=1S/C7H7O/c1-8-7-5-3-2-4-6-7/h2-3,5-6H,1H3

InChI Key

JIQNWFBLYKVZFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C[C]=C1

Origin of Product

United States

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